4-Piperidinomethyl-4'-thiomethylbenzophenone 4-Piperidinomethyl-4'-thiomethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898771-26-1
VCID: VC2286427
InChI: InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
SMILES: CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol

4-Piperidinomethyl-4'-thiomethylbenzophenone

CAS No.: 898771-26-1

Cat. No.: VC2286427

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinomethyl-4'-thiomethylbenzophenone - 898771-26-1

Specification

CAS No. 898771-26-1
Molecular Formula C20H23NOS
Molecular Weight 325.5 g/mol
IUPAC Name (4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Standard InChI Key YXLWYKJKSWEDDS-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Canonical SMILES CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3

Introduction

Chemical Identity and Structural Characteristics

4-Piperidinomethyl-4'-thiomethylbenzophenone is identified by the CAS number 898771-26-1 and features a benzophenone core modified with two specific functional groups: a piperidinomethyl group at the 4-position of one phenyl ring and a thiomethyl group at the 4'-position of the other phenyl ring. The compound belongs to the broader class of benzophenones, which are widely studied for their diverse applications in medicinal chemistry, material science, and as building blocks in organic synthesis.

The structure consists of two benzene rings connected by a carbonyl (C=O) group forming the benzophenone backbone. One benzene ring carries a piperidinomethyl substituent (-CH₂-N-piperidine), which introduces a basic nitrogen center, while the other benzene ring features a thiomethyl group (-SCH₃), introducing sulfur chemistry to the molecule.

Molecular and Structural Information

The IUPAC name of the compound is (4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, which systematically describes its structural arrangement. The molecular formula is C₂₀H₂₃NOS, indicating the presence of 20 carbon atoms, 23 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.

The compound's structure can be represented by the SMILES notation: CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3, which encodes the connectivity of atoms in the molecule. The standard InChI representation provides a more detailed structural description: InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3.

PropertyValueSource
CAS Number898771-26-1
Molecular FormulaC₂₀H₂₃NOS
Molecular Weight325.5 g/mol
IUPAC Name(4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChIKeyYXLWYKJKSWEDDS-UHFFFAOYSA-N
PubChem Compound ID24724286
Structural ClassificationBenzophenone derivative, Piperidine, Thioether

Comparison with Related Compounds

Several structurally related compounds share similarities with 4-Piperidinomethyl-4'-thiomethylbenzophenone, each with its own distinct properties and applications:

Structural Analogs

  • 4-Methyl-4'-piperidinomethyl benzophenone: This compound lacks the thiomethyl group and instead features a methyl group, which would affect its solubility, reactivity, and potential biological activities.

  • 4'-Piperidinomethyl-3-trifluoromethylbenzophenone: Contains a trifluoromethyl group instead of the thiomethyl group, which would significantly alter its electronic properties and potential applications.

  • 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone: Features a pyrrolidine ring instead of piperidine and has substituents at different positions on the benzene rings, changing its spatial arrangement and potential binding properties.

These structural variations highlight the diversity of benzophenone derivatives and underscore the importance of specific substitution patterns in determining their chemical and biological properties.

Analytical Characterization

Analytical characterization of 4-Piperidinomethyl-4'-thiomethylbenzophenone is essential for confirming its identity and purity. Common analytical techniques used for this purpose include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic C=O stretching vibration of the benzophenone core.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, helping to confirm the molecular formula and structure.

Chromatographic Methods

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound and separate it from potential impurities or synthesis byproducts.

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